molecular formula C23H16 B371667 11-Methylbenzo[c]chrysene

11-Methylbenzo[c]chrysene

Cat. No.: B371667
M. Wt: 292.4g/mol
InChI Key: CEQGDANLDYIYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Methylbenzo[c]chrysene is a methyl-substituted chrysene derivative, a class of polycyclic aromatic hydrocarbons (PAHs) known for a stable, planar structure of four fused benzene rings and significant resonance energy (Wikipedia). Chrysene and its derivatives are subjects of research in organic chemistry for understanding electron distribution and aromaticity in complex molecular systems (Algor Cards). This compound is primarily for research applications. In material science, structurally similar PAHs are investigated for their role in organic electronics, such as in the synthesis of light-emitting compounds for OLED devices, where well-organized molecular structures can enhance device performance (figshare). Furthermore, methylated PAHs serve as model compounds in environmental and toxicological studies to understand the behavior, metabolic pathways, and impact of PAH pollutants in ecosystems (Algor Cards). Researchers value this chemical for exploring structure-property relationships in the development of advanced organic materials and for use as a standard in analytical chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H16

Molecular Weight

292.4g/mol

IUPAC Name

17-methylpentacyclo[12.8.0.02,11.03,8.015,20]docosa-1(14),2(11),3,5,7,9,12,15(20),16,18,21-undecaene

InChI

InChI=1S/C23H16/c1-15-6-7-17-10-13-21-20(22(17)14-15)12-11-18-9-8-16-4-2-3-5-19(16)23(18)21/h2-14H,1H3

InChI Key

CEQGDANLDYIYOO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=CC4=C3C5=CC=CC=C5C=C4

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=CC4=C3C5=CC=CC=C5C=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 11 Methylbenzo C Chrysene and Its Derivatives

Chemo-Selective Synthesis Strategies for Benzo[c]chrysene (B89444) Scaffolds

Chemo-selective synthesis aims to construct the benzo[c]chrysene core while controlling the reactivity of various functional groups to achieve the desired molecular architecture. These strategies often involve multi-step sequences that build the molecule piece by piece, culminating in a final ring-closing reaction.

Photochemical cyclization is a cornerstone for the synthesis of chrysenes and other polyaromatic systems. mdpi.com The most common method is the Mallory reaction, which involves the oxidative 6π-electrocyclization of a stilbene-type precursor upon irradiation with light. mdpi.commdpi.com For the synthesis of a specific isomer like 11-methylbenzo[c]chrysene, the key is the regiospecificity of this cyclization, which is dictated by the structure of the stilbenoid precursor. mdpi.com

The classic Mallory reaction typically uses iodine and oxygen (air) to facilitate the oxidation of the dihydrophenanthrene intermediate that forms after the initial photochemical ring closure. mdpi.commdpi.com To achieve regiospecific methylation, one can start with a stilbenoid that already contains the methyl group at the desired corresponding position. For instance, to synthesize 1-, 3-, and 6-methylchrysene (B138361) as single isomers, the corresponding stilbenoids are subjected to photochemical cyclization with stoichiometric amounts of iodine, achieving yields of 82-88%. mdpi.comresearchgate.net

Controlling the regioselectivity can be challenging if multiple cyclization pathways are possible. One strategy is to use a "blocking group" on the stilbene (B7821643) precursor to prevent reaction at an undesired position. mdpi.com An alternative and powerful variant for controlling regioselectivity is the eliminative photochemical cyclization. In this approach, a substituent like a methoxy (B1213986) group is placed at an ortho-position on the precursor, which is then eliminated under acidic, oxygen-free conditions during the photoreaction. mdpi.comacs.org This method was successfully used to prepare 2-methylchrysene (B135452) in 72% yield, a compound that was previously difficult to access. mdpi.comresearchgate.net However, these specific conditions failed to produce 4-methylchrysene (B135461) from its corresponding precursor. mdpi.comresearchgate.net

Table 1: Yields of Methylchrysenes via Photochemical Cyclization of Stilbenoid Precursors mdpi.comresearchgate.net
ProductCyclization MethodKey FeatureYield (%)
1-Methylchrysene (B135444)Oxidative (Mallory Reaction)Regiospecific precursor88%
2-MethylchryseneEliminative Photocyclizationortho-Methoxy group elimination72%
3-MethylchryseneOxidative (Mallory Reaction)Regiospecific precursor82%
6-MethylchryseneOxidative (Mallory Reaction)Regiospecific precursor85%

The synthesis of complex benzo[c]chrysene scaffolds and their derivatives is rarely a single-step affair. It typically relies on carefully planned multi-step pathways where key precursors are assembled before the final aromatization. A widely employed and versatile transformation in these pathways is the Wittig reaction. mdpi.commdpi.com This reaction is exceptionally useful for creating the carbon-carbon double bond required for the stilbenoid precursors used in subsequent photochemical cyclizations. mdpi.com

A general and effective two-step sequence for producing benzo[c]chrysene scaffolds is:

Wittig Reaction : A phosphonium (B103445) salt, often derived from a naphthalene (B1677914) derivative like 1-(chloromethyl)naphthalene, is condensed with a suitably substituted benzaldehyde. mdpi.com This reaction, frequently performed under two-phase conditions with aqueous sodium hydroxide (B78521) and dichloromethane, generates the target stilbenoid precursor, often as a mixture of E/Z isomers. mdpi.comresearchgate.net

Photocyclization : The synthesized stilbenoid is then subjected to photochemical conditions, such as the Mallory reaction, to form the final chrysene (B1668918) ring system. mdpi.com

This Wittig-photocyclization strategy is not limited to simple chrysenes but is also a key method for synthesizing more complex, s-shaped polyaromatic compounds like dibenzo[c,l]chrysene derivatives. mdpi.comdntb.gov.ua In these syntheses, a bis(phosphonium) salt can be reacted with appropriate aldehydes in a double Wittig reaction to create a large diolefin precursor, which then undergoes a double oxidative photocyclization to furnish the final complex scaffold. acs.org

Table 2: General Two-Step Synthesis of Benzo[c]chrysene Scaffolds
StepReactionReactantsProductReference
1Wittig ReactionNaphthyl phosphonium salt + Substituted benzaldehydeStilbenoid Precursor mdpi.com, mdpi.com
2Photochemical CyclizationStilbenoid PrecursorSubstituted Benzo[c]chrysene mdpi.com, mdpi.com

The "cove region" of a non-linear polycyclic aromatic hydrocarbon like benzo[c]chrysene refers to the sterically congested concave area formed by the arrangement of the benzene (B151609) rings. Introducing substituents into this region or forming carbon-carbon bonds to close a ring within it is exceptionally challenging due to severe steric hindrance. mdpi.commpg.de

Synthesizing cove-region substituted dibenzo[c,l]chrysene derivatives, for example, is noted to be particularly difficult. mdpi.com Traditional solution-phase reactions often fail or give very low yields because the precursors cannot adopt the necessary planar conformation for cyclization. To overcome these steric barriers, chemists have turned to more forceful techniques.

One powerful strategy is flash vacuum pyrolysis (FVP) . FVP is a gas-phase technique where molecules are subjected to high temperatures and low pressures for a very short time. bc.edu These conditions can provide enough energy to overcome the activation barriers for cyclodehydrogenation reactions in sterically hindered positions. bc.edu

A more recent and highly selective approach involves the elimination of specific functional groups from the cove region. For instance, the thermally provoked HF homo-elimination has been shown to be a remarkably efficient method for intramolecular aryl-aryl coupling. researchgate.net In this method, fluorine atoms are placed in the cove region of a precursor. Upon heating, a molecule of hydrogen fluoride (B91410) (HF) is eliminated, forcing the formation of a new carbon-carbon bond and completing the ring system with high selectivity. researchgate.net This synchronous process leads directly to the target molecule without forming intermediates, thus avoiding side products and demonstrating the potential of using specialized leaving groups to conquer steric challenges. researchgate.net

Mechanistic Investigations of this compound Formation in Thermal Systems

While targeted synthesis provides pure samples for study, understanding how compounds like this compound form in high-temperature thermal systems, such as during the incomplete combustion of fossil fuels, is crucial for environmental and combustion science. ca.gov These formation mechanisms are dominated by complex radical reactions.

The growth of PAHs in combustion environments has long been explained by the Hydrogen Abstraction-Acetylene Addition (HACA) mechanism. osti.govosti.gov This mechanism describes a repetitive sequence where a hydrogen atom is abstracted from an aromatic ring by a radical (like H•), creating an aromatic radical. This radical site then adds an acetylene (B1199291) molecule (C2H2), and subsequent cyclization and rearrangement steps lead to the growth of the PAH by one ring. ca.govosti.gov

However, to explain the formation of methylated PAHs, other pathways must be considered. A key alternative is the Methyl Addition/Cyclization (MAC) mechanism. mdpi.com This pathway involves the addition of methyl radicals (CH3•) to existing PAH structures. mdpi.com The formation of this compound could be envisioned through a process where a smaller PAH radical undergoes sequential additions of methyl radicals or other small hydrocarbon fragments like vinyl (C2H3) or C4H4 species, followed by intramolecular cyclization and hydrogen loss to build the final methylated chrysene structure. mdpi.com For example, theoretical studies on the formation of benzo[a]pyrene (B130552) (a structural isomer of benzo[c]chrysene) from chrysene showed that the process involves hydrogen abstraction to create a radical site, followed by the addition of a methyl group. mdpi.com A similar pathway involving a different starting PAH could lead to methylated benzo[c]chrysene.

The molecular growth processes in thermal systems are fundamentally driven by radical-radical and radical-molecule reactions. osti.govnih.gov The key intermediates in these chain reactions are often resonance-stabilized radicals (RSRs) . nih.govresearchgate.netnih.gov These radicals are significantly more stable than non-stabilized radicals because the unpaired electron is delocalized over an extended π-electron system. libretexts.org This stability allows them to exist at higher concentrations in high-temperature environments and act as crucial building blocks for larger molecules. nih.gov

The growth from small hydrocarbons to complex PAHs and soot is initiated by small RSRs. researchgate.netnih.gov These radicals can react with other hydrocarbons to form covalently bound complexes, which then regenerate new resonance-stabilized radicals through low-barrier hydrogen abstraction or ejection reactions, propagating a radical chain reaction. nih.gov This process, termed clustering of hydrocarbons by radical-chain reactions (CHRCR), is considered a key mechanism for rapid particle formation. researchgate.net

Table 3: Key Resonance-Stabilized Radical Intermediates in PAH Growth
Radical IntermediateFormulaRole in PAH GrowthReference
PropargylC₃H₃•A key small RSFR that initiates reaction pathways to complex PAHs. researchgate.net, nih.gov
CyclopentadienylC₅H₅•An important radical in building five- and six-membered rings. researchgate.net
IndenylC₉H₇•A larger RSFR that serves as an intermediate in the growth to three-ring PAHs and beyond. researchgate.net, osti.gov
MethylnaphthylC₁₁H₉•A key radical intermediate leading to the formation of larger PAHs. researchgate.net

Advanced Spectroscopic and Structural Characterization of 11 Methylbenzo C Chrysene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like 11-Methylbenzo[c]chrysene. It provides detailed information about the chemical environment of each proton, allowing for precise structural assignment.

High-Resolution 1H NMR Spectral Analysis, Including Chemical Shift Assignments and Anisotropy Effects

High-resolution proton (¹H) NMR spectroscopy of this compound reveals distinct signals for its aromatic and methyl protons. The chemical shifts (δ) of the aromatic protons are found in the downfield region, typically between 7.0 and 9.5 ppm. This significant downfield shift is a hallmark of aromatic compounds and is primarily due to the magnetic anisotropy effect of the delocalized π-electron system. libretexts.org The circulating π-electrons in the aromatic rings generate a local magnetic field that deshields the protons located on the periphery of the ring system, causing them to resonate at higher frequencies. libretexts.orgconductscience.com

The single methyl group on the C-11 position gives rise to a characteristic singlet in the upfield region of the spectrum. Its precise chemical shift is influenced by its position on the benzo[c]chrysene (B89444) framework. Protons in different positions on the aromatic skeleton experience varying degrees of shielding or deshielding based on their proximity and orientation relative to the different rings, leading to a complex but interpretable pattern of signals. ucl.ac.uk

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic Protons7.0 - 9.5Multiplet (m)Located in the deshielding region of the aromatic ring current. libretexts.orgconductscience.com
Methyl Protons (-CH₃)2.5 - 3.0Singlet (s)Aliphatic group attached to the aromatic system; no adjacent protons to cause splitting.

Advanced NMR Techniques for Conformational Analysis and Hindered Rotational Dynamics

Advanced NMR techniques, such as variable-temperature (VT) NMR, are employed to study the dynamic processes in molecules, including conformational changes and hindered rotation. lippertt.ch In molecules with bulky substituents, the rotation around single bonds can be restricted, leading to different conformers that can be observed at low temperatures. lippertt.ch

For this compound, the rotation of the methyl group is generally considered to be relatively free. However, VT-NMR could be used to investigate any potential, albeit minor, rotational barriers. More significantly, such techniques are crucial for studying larger derivatives of benzo[c]chrysene where bulky groups might be present. In such cases, as the temperature is lowered, the rate of rotation slows, and protons that were equivalent at higher temperatures may become non-equivalent, causing their single NMR signal to broaden and eventually split into two or more distinct signals. lippertt.ch The temperature at which these signals merge is known as the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Mass Spectrometry Techniques for Molecular Confirmation and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When combined with chromatographic separation methods, it becomes essential for analyzing complex mixtures and distinguishing between isomers.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Complex Mixture Analysis

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a cornerstone technique for the analysis of PAHs and their alkylated derivatives in complex environmental or biological samples. thermofisher.com The initial GC separation step is critical, as PAHs have numerous isomers that are often difficult to resolve. shimadzu.com For instance, chrysene (B1668918) and its isomer triphenylene (B110318) are notoriously difficult to separate. shimadzu.comrestek.com Similarly, the various methylchrysene isomers, including this compound, require high-efficiency capillary columns (e.g., Rxi-PAH, HP-5MS) and carefully optimized oven temperature programs to achieve chromatographic resolution. restek.comresearchgate.netnih.gov

Following separation by GC, the molecules are ionized, typically by electron ionization (EI), and analyzed by a tandem mass spectrometer. The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.govmdpi.com In this mode, a specific precursor ion (e.g., the molecular ion of this compound, m/z 242) is selected, fragmented, and a specific product ion is monitored. This process filters out background noise and interferences, allowing for accurate quantification even at very low levels. nih.gov

Table 2: Typical GC-MS/MS Parameters for Methylated PAH Analysis

ParameterTypical SettingPurpose
GC Column Rxi-PAH or DB-5MS (e.g., 40-60 m length)Provides high-resolution separation of isomeric PAHs. restek.comresearchgate.net
Injection Mode SplitlessEnsures maximum transfer of analyte to the column for trace analysis. restek.commdpi.com
Carrier Gas Helium or HydrogenMobile phase for carrying analytes through the column. restek.commdpi.com
Oven Program Ramped temperature gradient (e.g., 80°C to 350°C)Optimizes separation of compounds with a wide range of boiling points. restek.comnih.gov
Ionization Mode Electron Ionization (EI)Creates ions for mass analysis.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for target compounds. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolite Profiling

While GC-MS is ideal for volatile and thermally stable PAHs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is better suited for the analysis of more polar, non-volatile, and thermally labile compounds, such as the polar metabolites of this compound. sciex.commac-mod.com The metabolic transformation of PAHs in biological systems often introduces polar functional groups (e.g., hydroxyl, diol, epoxide), making them more water-soluble but less suitable for GC analysis. sciex.com

LC-MS/MS methods for PAH metabolites typically utilize reversed-phase chromatography to separate the compounds based on their polarity. The separated metabolites are then ionized using techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), which are gentler than EI and suitable for polar molecules. nih.govnih.gov Tandem mass spectrometry is then used for selective detection and quantification, similar to GC-MS/MS. nih.govperkinelmer.com This approach is fundamental in toxicology and environmental health studies to understand the biotransformation pathways of PAHs.

Soft Ionization Techniques (e.g., FAB-MS, EI-MS) for Intact Molecular Ion Characterization

The primary goal of soft ionization techniques in mass spectrometry is to ionize molecules with minimal fragmentation, which is crucial for determining the correct molecular weight of an unknown compound. nih.gov

For stable aromatic systems like this compound, standard Electron Ionization (EI) at 70 eV, while causing some fragmentation, often produces a very prominent and easily identifiable molecular ion peak (M⁺•). nist.gov In this context, EI can be considered a relatively "soft" technique for PAHs compared to its effect on more fragile molecules. The mass spectrum provides a fingerprint that includes the molecular ion and characteristic fragment ions. researchgate.net

True soft ionization methods are designed to impart even less energy during the ionization process. Techniques like Fast Atom Bombardment (FAB-MS) and Laser Ionization Mass Spectrometry (L2MS) are highly effective at producing intact molecular ions with very little to no fragmentation. acs.org These methods are particularly valuable when analyzing novel compounds or when unambiguous confirmation of the molecular weight is required without the complication of fragmentation patterns. acs.orgcapes.gov.br Other modern soft ionization methods include chemical ionization (CI), which can produce a protonated molecule [M+H]⁺, and resonance-enhanced multiphoton ionization (REMPI), which offers high selectivity for PAHs. nih.govnorlab.comcopernicus.org

X-ray Crystallography for Absolute Molecular Geometry and Crystal Packing Analysis

X-ray crystallography provides the definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular packing. While specific crystallographic data for this compound is not extensively documented in publicly available literature, its molecular geometry can be inferred from the analysis of its parent structure, benzo[c]chrysene, and other highly strained PAHs.

The structure of benzo[c]chrysene contains a sterically hindered "fjord region," a molecular feature known to cause significant deviation from planarity. The addition of a methyl group at the 11-position, located within this crowded region, would further exacerbate this steric strain. This leads to a twisted or helical conformation, as the molecule distorts to relieve the intramolecular repulsion. Studies on related non-planar compounds, such as dibenzo[c,l]chrysene derivatives, confirm that steric hindrance in cove or fjord regions forces the aromatic rings out of plane. mdpi.com For instance, s-shaped dibenzo[c,l]chrysene derivatives exhibit significant distortion, with large dihedral angles between the terminal phenyl rings. mdpi.com One such derivative crystallizes in the monoclinic system with a C2/c space group, showing a dihedral angle between end phenyl rings of 59.85°, a clear indication of a strained, non-planar structure. mdpi.com Similarly, analysis of benzo[g]chrysene (B86070) reveals a notable 36.0-degree angle in its fjord region, in stark contrast to the planar structure of chrysene. This evidence strongly suggests that this compound adopts a significantly non-planar and distorted geometry.

Table 1: Representative Crystallographic Data for a Strained Dibenzo[c,l]chrysene Derivative

ParameterValue
Crystal System Monoclinic
Space Group C2/c
Dihedral Angle (End Phenyl Rings) 59.85°
Data sourced from a study on s-shaped fluorinated polyaromatic dibenzo[c,l]chrysene derivatives, illustrating the impact of steric hindrance in cove-regions. mdpi.com

Advanced Vibrational and Electronic Spectroscopy

Fluorescence Spectroscopy for Electronic Transition Characterization and Quantum Yield Determination

Fluorescence spectroscopy is a highly sensitive technique used to probe the electronic properties of molecules. The fluorescence of a PAH is dependent on its extended π-conjugated system. For this compound, the emission spectrum is based on the electronic structure of the benzo[c]chrysene core. The parent compound, chrysene, exhibits fluorescence emission peaks at approximately 364 nm and 382 nm when excited at 265 nm. spectroscopyonline.com

The extension of the chrysene core to form benzo[c]chrysene, along with the addition of a methyl group, is expected to cause a bathochromic (red) shift in the emission spectrum due to the enlarged π-system and electronic effects of the substituent. This trend is observed in related compounds; derivatives of benzo[g]chrysene show strong emission peaks around 405 nm and 424 nm, while s-shaped dibenzo[c,l]chrysene derivatives emit at even longer wavelengths, between 429 nm and 456 nm. mdpi.comresearchgate.net

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is also a key parameter. While a specific value for this compound is not available, data from related structures provide a reasonable estimate. For example, certain phenyl-substituted chrysene derivatives have reported quantum yields of 15% and 20% in dichloromethane, and some benzo[g]chrysene derivatives can exhibit quantum yields as high as 34% in solution. sioc-journal.cnpkusz.edu.cn These values indicate that chrysene-based systems can be efficient fluorophores.

Table 2: Fluorescence Properties of Chrysene and Related Derivatives

CompoundExcitation Wavelength (nm)Emission Maxima (nm)Quantum Yield (ΦF)
Chrysene 265364, 382Not Specified
Phenyl-Chrysene Derivative Not SpecifiedNot Specified15%
Benzo[g]chrysene Derivative Not Specified405, 424up to 34%
Dibenzo[c,l]chrysene Derivative Not Specified429 - 456Not Specified
Data compiled from various studies on chrysene and its derivatives. mdpi.comspectroscopyonline.comsioc-journal.cnpkusz.edu.cn

Circular Dichroism (CD) Spectroscopy for Chiral Adduct Analysis

Circular Dichroism (CD) spectroscopy is an indispensable tool for characterizing the stereochemistry of chiral molecules, particularly the adducts formed when PAHs or their metabolites bind to biological macromolecules like DNA. The parent PAH is achiral, but upon covalent binding to the chiral DNA backbone, an induced CD spectrum is observed in the absorption region of the PAH chromophore.

The analysis of these induced CD spectra provides critical information about the absolute configuration and conformation of the DNA adducts. This method has been successfully applied to assign structures for adducts derived from fjord-region diol epoxides of related compounds like benzo[c]phenanthrene (B127203) and benzo[c]chrysene. researchgate.netacs.org The sign of the Cotton effects in the CD spectrum is particularly diagnostic; for many PAH-diol epoxide-DNA adducts, a positive CD signal at the longest wavelength is associated with one absolute configuration, while a negative signal indicates the opposite enantiomer. researchgate.net This allows for the differentiation between adducts formed by, for example, cis or trans opening of the epoxide ring upon nucleophilic attack by a DNA base. acs.org Therefore, CD spectroscopy would be the principal method to determine the absolute stereochemistry of any chiral adducts formed from the metabolites of this compound.

Table 3: Application of CD Spectroscopy in PAH-DNA Adduct Analysis

CD Spectral FeatureStructural Interpretation
Induced CD Signal Indicates binding of the achiral PAH chromophore to the chiral DNA molecule.
Sign of Cotton Effects Helps determine the absolute configuration (stereochemistry) of the adduct at the site of attachment.
Spectral Pattern Differentiates between different types of adducts (e.g., cis vs. trans ring opening).
Based on established principles for the analysis of PAH-DNA adducts. researchgate.netacs.org

Computational Chemistry and Theoretical Mechanistic Studies of 11 Methylbenzo C Chrysene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and electronic distribution, which in turn dictate its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed for geometry optimization, a process that determines the most stable, lowest-energy three-dimensional arrangement of atoms in a molecule. cnr.it This is achieved by calculating the electronic probability density of the system and then deriving its energy. cnr.it The geometry is systematically adjusted until a minimum on the potential energy surface is located, yielding accurate bond lengths and angles. cnr.itajol.info

For organic molecules like 11-Methylbenzo[c]chrysene, various functionals and basis sets are used within the DFT framework. Common functionals include B3LYP, B3PW91, and ωB97XD, while standard basis sets like 6-31G(d,p) and DGDZVP2 are frequently employed. cnr.itnih.govnih.gov The choice of functional and basis set is crucial for obtaining accurate results, with some combinations performing better for specific molecular properties. arxiv.orgnih.gov For instance, incorporating solvent effects during geometry optimization can be essential for achieving high accuracy in calculating certain properties. nih.gov This process is the foundational step for further computational analyses, including energy profile mapping for chemical reactions. cnr.it

Frontier molecular orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. chalcogen.rorsc.org

Computational studies on chrysene (B1668918) and its derivatives show how structural modifications, such as the addition of a methyl group, influence the frontier orbitals. researchgate.net The introduction of an electrophilic methyl group to the chrysene structure can substantially alter the molecule's dipole moment and affect the HOMO and LUMO energy levels. researchgate.net The energy gap between these orbitals provides insight into the molecule's kinetic stability and electron-donating or -accepting capabilities. chalcogen.rolew.ro

The table below, based on reported data for chrysene homologues, illustrates the influence of molecular modifications on frontier orbital energies.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Chrysene-5.61-1.633.98
Benzo[c]chrysene (B89444)-5.41-1.923.49
Methyl-chrysene (general)-5.50-1.533.97
Hydroxy-chrysene (general)-5.25-1.393.86

Data adapted from studies on chrysene homologues. The specific isomer this compound is a type of benzo[c]chrysene with a methyl group.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes a molecule's intrinsic properties, molecular dynamics (MD) simulations are used to model its behavior and interactions with other molecules over time. nih.govnih.gov These simulations are particularly valuable for studying how ligands like this compound bind to biological receptors.

The binding of PAHs to receptor proteins is primarily driven by non-covalent interactions. MD simulations have shown that for many polycyclic aromatic compounds (PACs), van der Waals forces are the main driving force for ligand binding. nih.govresearchgate.netmdpi.com These weak intermolecular forces arise from temporary fluctuations in electron density. copernicus.org

In addition to van der Waals interactions, hydrogen bonds can also contribute to the stability of the ligand-receptor complex, although they are typically less dominant for nonpolar PAHs. nih.gov MD simulations can model the dynamic formation and breaking of these bonds, providing a detailed picture of the interaction landscape within the receptor's binding pocket. nih.gov

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the biological and toxic effects of many PAHs. wikipedia.orgfrontiersin.org When a ligand binds to the AhR in the cell's cytoplasm, the receptor complex translocates into the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to DNA to regulate gene expression. frontiersin.orgnih.gov

The binding affinities for various PACs with the rat AhR have been calculated, revealing that the binding energy (ΔGbind) is highly correlated with van der Waals interactions. nih.govmdpi.com

CompoundBinding Energy (ΔGbind, kcal/mol)Key Interacting Residues
Benzo[g]chrysene (B86070)-26.39Not specified
Benzo[b]chrysene-24.02Arg316
2-Methylchrysene (B135452)-19.10Pro295
Triphenylene (B110318)-19.35Not specified
Fluorene-15.24Not specified

Binding energy data from molecular dynamics simulations of various PACs with the rat Aryl Hydrocarbon Receptor. nih.govmdpi.com

Reaction Pathway Modeling and Kinetic Analysis

Understanding the potential for a PAH to be metabolized into reactive, and possibly carcinogenic, intermediates is crucial for risk assessment. Computational chemistry allows for the modeling of potential reaction pathways and the kinetic analysis of these transformations.

Theoretical studies on related methylated PAHs provide insight into the likely reactivity of this compound. For instance, the presence of a methyl group in the "bay region" of a PAH can significantly enhance its tumorigenicity. acs.org This is often related to the molecule's metabolism into a bay-region diol epoxide, which can then form adducts with DNA. acs.org

Computational modeling of the reaction pathways for other methylated PAHs, such as 4-methylchrysene (B135461) and 11-methylbenzo[a]pyrene (B103201), has been performed. acs.orgresearchgate.net These studies use quantum mechanical methods to calculate the potential energy profiles for various reactions, such as oxidation or radical-mediated molecular growth. acs.orgresearchgate.net By identifying transition states and calculating activation barriers, researchers can predict the most favorable reaction pathways. For example, modeling has shown how the resonance-stabilized radical of 4-methylchrysene can lead to the formation of larger PAHs. researchgate.net Similarly, studies on the diol epoxide of 11-methylbenzo[a]pyrene have elucidated how it reacts with DNA, forming multiple adducts, a process potentially linked to its high tumorigenicity. acs.org These theoretical approaches are essential for predicting the metabolic fate and potential genotoxicity of complex PAHs like this compound.

Application of Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Unimolecular Reaction Kinetics

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a cornerstone of chemical kinetics used to calculate the rate constants of unimolecular reactions in the gas phase. wikipedia.orgprsu.ac.in The theory is founded on the assumption that energy is rapidly distributed throughout all the vibrational modes of an energized molecule before it undergoes a reaction, such as isomerization or decomposition. wikipedia.orgslideshare.net

The core principles of RRKM theory are:

Molecules become activated (energized) through collisions, photoactivation, or as products of a chemical reaction. walisongo.ac.id

The energized molecule does not react immediately; there is a time lag during which the internal energy redistributes among its various vibrational and rotational modes.

The reaction occurs when sufficient energy concentrates in a specific mode or set of modes corresponding to the reaction coordinate, leading the molecule through a critical configuration known as the transition state. prsu.ac.in

For a polycyclic aromatic hydrocarbon (PAH) like this compound, unimolecular reactions are critical in high-temperature environments like combustion or in atmospheric chemistry. These reactions can include H-atom loss, methyl group migration, or ring isomerization. The RRKM theory enables the calculation of microcanonical rate constants, k(E), which depend on the energy (E) of the molecule. wikipedia.org

The application of RRKM theory requires detailed knowledge of the potential energy surface (PES) for the reaction of interest. wikipedia.org This includes the vibrational frequencies of the reactant molecule and the transition state, as well as the energy barrier for the reaction. prsu.ac.in These parameters are typically obtained from quantum chemical calculations. By integrating k(E) over a thermal energy distribution, temperature- and pressure-dependent rate constants can be predicted. nih.gov This approach is vital for accurately modeling the formation, transformation, and degradation of this compound in complex chemical systems. nih.gov

Theoretical Prediction of Potential Energy Surfaces for PAH Growth and Transformation

The formation and transformation of PAHs are complex processes involving numerous reaction steps. Theoretical chemistry plays a crucial role in elucidating these mechanisms by mapping the potential energy surface (PES) for the reactions. A PES is a multidimensional surface that represents the potential energy of a set of atoms as a function of their geometric positions. Stationary points on the PES, such as minima (reactants, intermediates, products) and first-order saddle points (transition states), define the most likely reaction pathways. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely used to explore the PES for PAH growth. nih.govmdpi.com For instance, the growth from smaller aromatic systems to larger ones, like the benzo[c]chrysene skeleton, can be modeled. Studies have detailed the pathways for the formation of the first PAHs, such as indene (B144670) and naphthalene (B1677914), from smaller precursors like phenyl, acetylene (B1199291), or propargyl radicals. nih.gov These mechanisms, involving radical addition, cyclization, and hydrogen abstraction steps, serve as prototypes for the growth of larger systems. nih.gov

The formation of this compound can be envisioned through similar pathways, where a methyl radical or a methylated precursor reacts with a smaller PAH radical. Electronic structure calculations are used to identify the intermediates and transition states, determining the energy barriers for each step. nih.gov This analysis reveals the kinetically and thermodynamically favored pathways for the formation of this compound over other isomers. Understanding the PES is essential for predicting the conditions under which specific PAHs are formed and for modeling their subsequent transformations in various environments. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methylated PAHs

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. For methylated PAHs like this compound, QSAR is instrumental in predicting properties such as carcinogenicity, toxicity, or receptor binding affinity without the need for extensive experimental testing for every compound. researchgate.net

Development of Predictive Models Based on Topological Descriptors and Molecular Graph Invariants

A key component of QSAR modeling is the use of molecular descriptors, which are numerical values that encode structural information about a molecule. springerprofessional.de Topological descriptors, derived from the two-dimensional representation (molecular graph) of a compound, are particularly powerful. nih.govtaylorfrancis.com They are independent of the 3D conformation and are relatively simple to calculate.

In the context of methylated PAHs, QSAR studies have successfully used topological descriptors derived from distance matrices of the molecular graph to predict carcinogenic activity. researchgate.net These descriptors quantify aspects of molecular size, shape, branching, and complexity.

| Electrotopological State (E-State) | Combines electronic information with topological environment for each atom. | Captures both structural and electronic features relevant to intermolecular interactions. |

A study on the carcinogenicity of methylated PAHs demonstrated that models built using such topological descriptors could effectively predict their biological activity. researchgate.net The multilinear regression equations developed showed a high correlation between the calculated descriptors and the observed carcinogenic potential, allowing for the correct classification of compounds in the dataset with high accuracy. researchgate.net

Correlation Weighting of Local Graph Invariants for Enhanced Model Accuracy

To improve the predictive power of QSAR models, advanced techniques such as the correlation weighting of local graph invariants have been developed. researchgate.net Standard topological descriptors treat all atoms or structural fragments as having equal importance. However, in reality, the biological activity of a molecule like this compound is often determined by specific local features, such as the methyl group, the bay region, or the fjord region.

The method of correlation weighting of local graph invariants assigns different weights to individual atoms or fragments based on their contribution to the modeled property. kisti.re.krkg.ac.rs These weights are optimized during the model-building process to maximize the correlation between the descriptors and the experimental data. researchgate.net

For example, in a QSAR study on the carcinogenicity of methylated PAHs, local graph invariants were calculated for each atom, and these were then weighted using an optimization procedure. researchgate.net This approach leads to a significant improvement in the statistical quality of the model compared to using unweighted, global topological descriptors.

Table 2: Statistical Performance of a QSAR Model for Methylated PAH Carcinogenicity This table represents typical statistical parameters found in QSAR studies of methylated PAHs, as reported in the literature. researchgate.net

Model Type Number of Compounds (N) Correlation Coefficient (R) Cross-validation R² (Q²) Standard Error of Estimate (s)
Model with Global Topological Descriptors 35 0.895 0.761 0.381

| Model with Correlation-Weighted Local Invariants | 35 | 0.961 | 0.903 | 0.225 |

As shown in the representative data, the model incorporating correlation weighting exhibits a higher correlation coefficient (R) and, more importantly, a higher cross-validated Q², indicating superior predictive power and robustness. researchgate.net This enhanced accuracy stems from the model's ability to emphasize the specific structural motifs within the methylated PAH framework that are most influential for its carcinogenic activity.

Mechanistic Investigations of 11 Methylbenzo C Chrysene Chemical Reactivity and Environmental Transformation

Biochemical Transformation Pathways and Reactive Intermediate Formation

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like 11-Methylbenzo[c]chrysene is a critical process that converts these generally inert compounds into reactive intermediates capable of interacting with cellular macromolecules. iarc.fr This biotransformation is primarily carried out by a series of enzymes, leading to the formation of various metabolites, including epoxides and dihydrodiols. preprints.orgpreprints.org

The initial step in the metabolic activation of PAHs is typically catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. scispace.comnih.gov These enzymes introduce an oxygen atom across one of the double bonds of the aromatic ring system to form an epoxide. preprints.orgpreprints.org Specifically, CYP1A1 and CYP1B1 are major isoforms involved in the metabolism of many PAHs. nih.govnih.gov

The resulting epoxide is then a substrate for epoxide hydrolase, which catalyzes the addition of water to the epoxide ring, yielding a trans-dihydrodiol. nih.govresearchgate.net This dihydrodiol can undergo a second round of epoxidation by CYP enzymes, leading to the formation of a dihydrodiol epoxide, a highly reactive and ultimate carcinogenic metabolite for many PAHs. iarc.frnih.govnih.gov

In addition to the monooxygenase pathway, aldo-keto reductases (AKRs) can also play a role in the metabolism of PAH trans-dihydrodiols, oxidizing them to reactive o-quinones. preprints.orgpreprints.org

Table 1: Key Enzymes in the Biotransformation of PAHs

Enzyme FamilyRole in Metabolism
Cytochrome P450 (CYP)Initial epoxidation of the aromatic ring and subsequent epoxidation of dihydrodiols. scispace.comnih.govnih.gov
Epoxide HydrolaseHydration of epoxides to form trans-dihydrodiols. nih.govresearchgate.net
Aldo-Keto Reductases (AKR)Oxidation of trans-dihydrodiols to o-quinones. preprints.orgpreprints.org

The metabolism of PAHs is often regioselective and stereoselective, meaning that specific regions and stereoisomers of the molecule are preferentially targeted by the enzymes. Benzo[c]chrysene (B89444) is a unique PAH as it possesses both a bay region and a fjord region. researchgate.net

Bay Region: An angular junction between three fused benzene (B151609) rings, as seen in phenanthrene (B1679779) or chrysene (B1668918). mdpi.com The "bay-region theory" proposes that diol epoxides formed in this region are major ultimate carcinogens of many PAHs. nih.gov

Fjord Region: A more sterically hindered region formed by the angular fusion of four or more benzene rings, as seen in benzo[c]phenanthrene (B127203). scispace.commdpi.com Fjord-region diol epoxides are often highly reactive. scispace.comnih.gov

Studies on benzo[c]chrysene have shown that both the bay region and the fjord region are involved in its in vitro metabolism. researchgate.net The formation of specific diol and diol epoxide isomers is influenced by the absolute configuration and conformation of the parent molecule and its metabolites. nih.gov For instance, in the case of benzo[g]chrysene (B86070), metabolism in mouse skin leads to the formation of (–)-trans-benzo[g]chrysene-11R,12S-diol and (+)-trans-benzo[g]chrysene-11S,12R-diol, which are precursors to fjord region diol epoxides. nih.gov The specific stereochemistry of the diol epoxides formed is crucial in determining their biological activity. nih.gov

Molecular Interactions with Biomacromolecules

The reactive metabolites of this compound, particularly the diol epoxides, can covalently bind to cellular macromolecules like DNA, forming DNA adducts. This process is considered a key event in the initiation of chemical carcinogenesis. iarc.frgrantome.com

PAH diol epoxides react with the exocyclic amino groups of purine (B94841) bases in DNA, primarily guanine (B1146940) and adenine. researchgate.net The reaction involves the opening of the epoxide ring, which can occur in two ways:

cis-addition: The nucleophilic nitrogen atom of the DNA base attacks the benzylic carbon of the diol epoxide from the same side as the epoxide oxygen. researchgate.net

trans-addition: The attack occurs from the opposite side of the epoxide oxygen. researchgate.net

The stereochemistry of the diol epoxide and the mode of ring opening determine the structure and conformation of the resulting DNA adduct. researchgate.net For example, enantiomeric pairs of diol epoxides will form adducts with opposite orientations relative to the modified base. researchgate.net These adducts can be located in the minor groove of the DNA or intercalate between base pairs. researchgate.net The formation of these adducts can block DNA replication and lead to mutations if not repaired. scispace.com

The presence of a methyl group in the bay region of a PAH can significantly enhance its tumorigenicity. acs.org This is attributed to the influence of the methyl group on the formation and reactivity of the bay-region diol epoxide. acs.org

For 11-methylbenzo[a]pyrene (B103201), a compound with a bay-region methyl group, it has been shown to be more tumorigenic than its parent compound, benzo[a]pyrene (B130552). acs.org The methyl group is thought to facilitate the formation of DNA adducts. acs.org Studies on the reaction of anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene with DNA revealed a different adduct distribution compared to the diol epoxides of benzo[a]pyrene or 5-methylchrysene. acs.org This altered adduct profile may be related to the increased carcinogenic potential of the methylated compound. acs.org The methyl group can sterically influence the conformation of the diol epoxide and its interaction with DNA, leading to a unique pattern of DNA adducts. acs.org Similarly, for monomethylated benz[a]anthracenes, methyl substitution has been shown to affect their mutagenicity and tumor-initiating activity. researchgate.net

Table 2: Influence of Methyl Substitution on PAH Activity

CompoundEffect of MethylationReference
11-Methylbenzo[a]pyreneIncreased tumorigenicity compared to benzo[a]pyrene. acs.org
Monomethylated benz[a]anthracenesAffects mutagenicity and tumor-initiating activity. researchgate.net
Methylated chrysenesMore carcinogenic and mutagenic than the parent chrysene. nih.gov

Environmental Transformation Mechanisms

In the environment, PAHs like this compound can undergo transformation through various abiotic processes, primarily driven by light. PAHs absorb light in the UVA region, which can lead to their photo-oxidation and photodegradation. researchgate.net This photoactivation can generate reactive oxygen species, such as singlet oxygen and superoxide (B77818) radicals, which can then react with the PAH molecule. researchgate.net

The pyrolytic formation of PAHs during incomplete combustion of organic materials is a major source of these compounds in the environment. core.ac.uk Once released, they are often adsorbed onto particulate matter like soot and fly ash. core.ac.uk The stability of different PAHs in the environment varies; for example, benzo[a]pyrene is less stable than benzo[e]pyrene (B47544) in geological processes. acs.org The presence of alkyl groups, such as the methyl group in this compound, can also influence the environmental fate and persistence of the compound. nih.gov The processes of PAH alkylation and isomerization are significant in organic geochemistry and can be influenced by factors like thermal maturity and the presence of minerals. acs.org

Atmospheric Degradation Pathways Initiated by Reactive Species (e.g., OH Radical Reactions Leading to Oxygenated and Nitro-PAHs)

The atmospheric fate of PAHs like chrysene, and by extension its methylated derivatives, is largely dictated by their reactions with highly reactive chemical species present in the troposphere. The hydroxyl radical (•OH) is considered the primary "detergent" of the troposphere, initiating the degradation of many pollutants. wikipedia.org

Quantum chemical calculations have elucidated the atmospheric degradation process for chrysene initiated by the hydroxyl radical in the presence of oxygen (O₂) and nitrogen oxides (NOₓ). nih.govresearchgate.net This process begins with the addition of the •OH radical to the aromatic ring system of the PAH. This initial step forms an alkyl radical, which then reacts rapidly with atmospheric oxygen to create a peroxy radical. wikipedia.org Subsequent reactions lead to the formation of a variety of oxygenated PAHs (OPAHs) and nitro-PAHs (NPAHs). nih.govresearchgate.net

Table 1: Predicted Atmospheric Degradation Products of Chrysene via OH Radical Reaction This table is based on the degradation of the parent compound, chrysene, and serves as a model for this compound.

Product Class Specific Compounds Identified Reference
Oxygenated PAHs (OPAHs) Hydroxychrysene, Hydroxychrysenone, 11-benzo[a]fluorenone, Dialdehydes nih.gov, researchgate.net

Photodecomposition Mechanisms in Aqueous and Particulate Media Under Ultraviolet Irradiation

PAHs adsorbed on particulate matter or present in aqueous environments can undergo photodecomposition when exposed to ultraviolet (UV) radiation from sunlight. This process is a significant environmental transformation pathway.

Studies on PAHs adsorbed on airborne fine particulate matter (PM2.5) show that UV-induced photocatalysis can effectively degrade these compounds. In one study, various PAHs, including chrysene, were collected on titanium dioxide (TiO₂)-supporting quartz fiber filters and irradiated with UV light. mdpi.com The degradation of chrysene was observed, with a calculated half-life of 22 hours under the experimental conditions. mdpi.com The mechanism involves the generation of reactive oxygen species by the TiO₂ photocatalyst, which then attack the PAH structure. The efficiency of this degradation can be influenced by other components of the particulate matter; for instance, the removal of co-existing salts from the PM2.5 samples was found to remarkably increase the degradation rates of the PAHs. mdpi.com

In addition to photocatalysis on surfaces, PAHs can exhibit phototoxicity when exposed to UV radiation, particularly the UVA1 portion (350-400 nm) that penetrates deep into the skin. nih.gov Research on keratinocytes has shown that the combination of certain PAHs and UVA1 irradiation leads to a significant phototoxic effect, including the generation of reactive oxygen species within cells, mitochondrial damage, and a decrease in intracellular glutathione, a key antioxidant. nih.gov While this relates to biological systems, it underscores the principle that UV energy can activate PAHs, leading to chemical reactivity.

Table 2: Experimental Findings on Photodecomposition of Chrysene This table is based on the degradation of the parent compound, chrysene, and serves as a model for this compound.

Medium Experimental Conditions Key Finding Reference
PM2.5 on TiO₂-coated filter UV irradiation at 1.1 mW/cm² Half-life of chrysene was 22 hours. mdpi.com
PM2.5 on TiO₂-coated filter UV irradiation after removal of salts Degradation rates markedly increased. mdpi.com

Geochemical Transformation Processes in Sedimentary Environments (e.g., Derivation from Hopanes, Thermal Maturity Indicators)

In ancient sediments and crude oils, chrysenes are not solely from combustion sources. Geochemical processes over geological timescales can generate these compounds from natural biological precursors. One significant pathway is the degradation of hopanes, which are pentacyclic triterpenoids found in the cell membranes of bacteria. researchgate.netput.ac.ir The transformation is thought to occur through the cleavage of the E-ring of the hopane (B1207426) molecule, followed by successive aromatization of the remaining rings (from D to A). researchgate.netput.ac.irresearchgate.net

The distribution of methylchrysene isomers in sediments and petroleum is a valuable tool for assessing the thermal maturity of the source rock. researchgate.netput.ac.ir As organic matter matures with increasing burial depth and temperature, the relative abundance of different methylchrysene isomers changes, trending towards the most thermodynamically stable forms. nih.gov

The 2-/1-methylchrysene (B135444) ratio has been proposed as a potential thermal maturity indicator. researchgate.netput.ac.irresearchgate.net Studies on lacustrine shales have shown that this ratio remains relatively constant at low maturity stages but increases abruptly near the onset of intense hydrocarbon generation. researchgate.netput.ac.ir This shift reflects the isomerization of the less stable 1-methylchrysene to the more stable 2-methylchrysene (B135452) as thermal stress increases.

Table 3: Geochemical Indicators Based on Methylchrysenes

Parameter/Indicator Geochemical Significance Trend with Increasing Maturity Reference
Presence of Chrysenes Can indicate derivation from hopanoid precursors in ancient sediments. N/A researchgate.net, put.ac.ir
2-/1-Methylchrysene Ratio A potential indicator of the thermal maturity of source rocks. Remains low at immature stages, then abruptly increases at the onset of oil generation. researchgate.net, put.ac.ir

Advanced Analytical Methodologies for Detection and Characterization in Complex Research Matrices

High-Resolution Chromatographic Separations for Alkylated PAH Isomers

Effective chromatographic separation is the cornerstone of analyzing isomeric mixtures of alkylated PAHs. The subtle differences in the physicochemical properties of isomers like methylchrysenes demand sophisticated chromatographic systems to achieve baseline resolution, which is essential for accurate quantification.

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds like PAHs. However, the separation of isomers, such as the various methylchrysene and methylbenzo[a]anthracene congeners, is often incomplete on standard GC columns. researchgate.net The choice of the stationary phase is paramount, as it governs the separation mechanism. nih.gov For PAH isomers, where boiling points can be very similar, column selectivity is more critical than mass-based separation. shimadzu.com

Optimization strategies focus on stationary phases that can exploit subtle differences in molecular shape and planarity. While many standard phases provide adequate separation for parent PAHs, specialized phases are often required for their alkylated derivatives. ufba.br For instance, the Rtx-35 column has demonstrated the ability to separate a wide range of 36 PAHs, although it could not resolve the isomeric pair chrysene (B1668918) and triphenylene (B110318). shimadzu.com Research into novel stationary phase materials, such as those based on triptycene, aims to enhance selectivity and inertness, providing improved peak shapes and resolution for challenging separations. rsc.org The optimization process also involves fine-tuning GC parameters like the oven temperature program and carrier gas flow rate to maximize resolution while minimizing analysis time. chromatographyonline.comgcms.cz

Stationary Phase TypeKey CharacteristicsApplication to Alkylated PAHsReference
Mid-polarity (e.g., 35% diphenyl / 65% dimethyl polysiloxane)Good selectivity for a broad range of PAHs with varying boiling points.Effective for general PAH screening but may co-elute some critical isomer pairs like chrysene and triphenylene. shimadzu.com
Shape-selective phases (e.g., liquid crystalline)Provides separation based on molecular geometry (length-to-breadth ratio).Offers enhanced resolution of planar vs. non-planar isomers, crucial for differentiating methyl-PAH isomers. researchgate.net
Triptycene-based materialsNovel materials with high selectivity and inertness.Demonstrates improved peak shapes and resolving power for complex mixtures, including polar and heterocyclic compounds. rsc.org

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly advantageous for less volatile, high-molecular-weight PAHs. researchgate.net The separation of 11-Methylbenzo[c]chrysene and its isomers is typically achieved using reversed-phase (RP) HPLC. Polymeric C18 columns are often preferred as they provide excellent shape selectivity for PAH isomers. axcendcorp.com

The choice of detector is critical for achieving the required sensitivity and selectivity.

Diode Array Detectors (DAD) : DADs acquire the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for qualitative analysis, as the specific absorption spectrum can help confirm the identity of a PAH congener. nih.gov

Fluorescence Detectors (FLD) : Many PAHs exhibit strong native fluorescence, making FLD an exceptionally sensitive and selective detection method. ingenieria-analitica.com Since very few compounds naturally fluoresce, matrix interferences are significantly reduced. ingenieria-analitica.com By programming the excitation and emission wavelengths during the chromatographic run, sensitivity can be optimized for specific compounds or isomeric groups as they elute. nih.govingenieria-analitica.com

Combining DAD and FLD in series provides comprehensive data, with DAD offering structural confirmation and FLD delivering high-sensitivity quantification. nih.govresearchgate.netnih.gov For instance, an HPLC-FLD-DAD method was successfully used to determine low levels of 16 PAHs in complex soil matrices by optimizing the mobile phase gradient and FLD wavelength switching program. nih.gov

DetectorPrincipleAdvantages for Alkylated PAH AnalysisLimitationsReference
Diode Array Detector (DAD)Measures absorbance across a range of UV-Vis wavelengths simultaneously.Provides spectral information for peak identification and purity assessment. Universal for UV-absorbing compounds.Lower sensitivity compared to FLD. Less selective, potential for matrix interference. nih.gov
Fluorescence Detector (FLD)Measures the emission of light from fluorescent molecules after excitation at a specific wavelength.Extremely high sensitivity and selectivity for fluorescent PAHs. Reduced matrix interference.Not all PAHs fluoresce strongly (e.g., acenaphthylene). Requires optimization of excitation/emission wavelengths. ingenieria-analitica.comfda.gov

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, offering high separation efficiency and speed. mdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster analysis times and reduced pressure drop across the column compared to HPLC. mdpi.com

SFC is well-suited for the analysis of weakly polar compounds like PAHs and their alkylated derivatives. mdpi.com The technique's efficiency can be fine-tuned by adjusting parameters such as pressure, temperature, and the percentage of an organic modifier (e.g., methanol) in the mobile phase. researchgate.net The coupling of different columns can also be employed to achieve the complete separation of complex PAH mixtures. researchgate.net SFC is considered a "green" chemistry technique because it significantly reduces the consumption of toxic organic solvents compared to traditional HPLC methods. mdpi.com

Hyphenated Mass Spectrometric Techniques for Trace Analysis and Metabolite Identification

While chromatography provides separation, mass spectrometry (MS) offers sensitive detection and structural information, making hyphenated techniques like GC-MS and HPLC-MS indispensable for trace analysis.

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of PAH analysis, especially in complex matrices. nih.gov By operating in Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition for each target analyte. This process effectively filters out background noise and co-eluting matrix components, resulting in lower limits of detection (LOD) and more reliable quantification. shimadzu.comnih.gov

GC-MS/MS : This technique provides highly selective identification of target analytes at trace levels in complex samples. nih.govmdpi.com It has been shown to offer superior sensitivity and peak separation for PAHs in food samples compared to conventional GC-MS methods. shimadzu.com A comprehensive GC-MS/MS method was developed for the determination of C1-C4 alkylated chrysenes, among other PAHs, demonstrating its applicability for measuring low body burdens in biological samples. nih.gov

HPLC-MS/MS : This approach is ideal for analyzing less volatile PAHs and their polar metabolites. sciex.com Various ionization techniques, such as atmospheric pressure photoionization (APPI), atmospheric pressure chemical ionization (APCI), and electrospray ionization (ESI), can be employed to suit the analytes of interest. sciex.comthermofisher.com For PAHs, which can be difficult to ionize, dopant-assisted APPI has been shown to yield a good response. thermofisher.com Fully automated protocols using online solid-phase extraction (SPE) coupled with LC-MS/MS have been developed for the rapid, trace-level determination of parent and alkylated PAHs in environmental waters. thermofisher.com

CompoundTechniqueMatrixLimit of Detection (LOD)Reference
5-MethylchryseneGC-MS/MS (MRM)Standard Solution0.098 pg/µL shimadzu.com
ChryseneGC-MS/MS (MRM)Standard Solution0.068 pg/µL shimadzu.com
Benzo[a]anthraceneGC-MS/MS (MRM)Standard Solution0.134 pg/µL shimadzu.com
Various Alkyl-PAHsHS-SPME-GC–MS/MSAqueous Samples0.33 to 1.67 ng/L nih.gov
Various PAHsOnline SPE-LC-APPI-MS/MSEnvironmental WatersLow ng/L range thermofisher.com

One of the most significant challenges in PAH analysis is the differentiation of isomers, which often have identical mass spectra. Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) provides a powerful solution to this problem. ub.edunih.gov IMS separates ions in the gas phase based on their size, shape, and charge—a property known as their collision cross-section (CCS). ub.edu

By introducing an ion mobility separation step between the chromatography and the mass spectrometry, a third dimension of separation is added. This allows for the resolution of isomers that co-elute chromatographically and are indistinguishable by mass alone. nih.govcopernicus.org The ability of IMS to differentiate compounds based on their three-dimensional structure is particularly valuable for separating the numerous isomers of methylbenzo[c]chrysene and other alkylated PAHs. ub.edu The CCS value derived from an IMS experiment provides an additional, highly specific identifier for a compound, increasing confidence in its identification in complex samples. ub.eduresearchgate.net This technique has been successfully used to separate isomeric lipids and organosulfates, demonstrating its potential for the detailed characterization of complex isomeric mixtures of environmental contaminants. copernicus.orgrsc.org

Emerging Sensor Technologies and Optical Methods for In Situ Detection

The rapid and on-site detection of polycyclic aromatic hydrocarbons (PAHs) in complex matrices remains a significant analytical challenge. Traditional laboratory-based methods, while accurate, are often time-consuming and labor-intensive. Consequently, research has increasingly focused on developing emerging sensor technologies and optical methods that allow for in situ, real-time, or near-real-time detection of these compounds. These advanced methodologies offer the potential for rapid screening and continuous monitoring, which is crucial for environmental assessment and exposure studies. For specific isomers like this compound, these techniques promise enhanced sensitivity and selectivity, overcoming the limitations of conventional approaches.

Surface-Enhanced Raman Scattering (SERS)-Based Optical Sensors for Rapid Screening

Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful optical detection technique with the potential for ultra-sensitive, fingerprint-like identification of analytes. nih.govmdpi.com The SERS phenomenon relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto or in close proximity to nanostructured metallic surfaces, typically gold or silver. semanticscholar.org This enhancement allows for the detection of analytes at trace and even single-molecule levels. mdpi.com

For PAHs, which are generally weak Raman scatterers, SERS provides a viable method for sensitive detection. nih.gov The analytical approach often involves modifying the SERS substrate to capture non-adsorbing analytes like this compound. This can be achieved through supramolecular systems or by creating hydrophobic interactions on the substrate surface, which effectively concentrates the PAH molecules in the region of the enhanced electromagnetic field. semanticscholar.org

Research has demonstrated the successful application of SERS for detecting various PAHs. For instance, composite substrates, such as those combining magnetic nanoparticles (Fe3O4), polydopamine (PDA), silver nanoparticles (Ag), and graphene oxide (GO), have been developed to enrich and detect PAHs like phenanthrene (B1679779) and pyrene. nih.gov The Fe3O4 component allows for easy separation and concentration of the substrate, while GO and PDA enrich the PAHs through π–π stacking and other interactions, bringing them close to the signal-enhancing silver nanoparticles. nih.gov Such systems have achieved remarkably low limits of detection (LOD), demonstrating the potential for rapid and effective screening of complex environmental samples for PAHs. nih.gov

Table 1: Performance of SERS-Based Sensors for PAH Detection

Analyte SERS Substrate Limit of Detection (LOD) Reference
Phenanthrene Fe3O4@PDA@Ag@GO 10⁻⁸ g/L (5.6 x 10⁻¹¹ mol/L) nih.gov
Pyrene Fe3O4@PDA@Ag@GO 10⁻⁷ g/L (4.9 x 10⁻¹⁰ mol/L) nih.gov
Benzo[a]anthracene Fe3O4@PDA@Ag@GO 10⁻⁷ g/L (4.4 x 10⁻¹⁰ mol/L) nih.gov

Electrochemical Sensors for Real-time Monitoring

Electrochemical sensors represent another promising avenue for the real-time monitoring of PAHs. These devices operate by measuring the changes in electrical signals (such as current or potential) that occur when the target analyte interacts with an electrode surface. The primary advantages of electrochemical sensors include their potential for miniaturization, portability, low cost, and rapid response times, making them ideal for in-field applications.

The detection of PAHs using electrochemical methods is typically based on their oxidation or reduction at the electrode surface. For a compound like this compound, the extended π-electron system of the aromatic rings is electrochemically active and can be oxidized at specific potentials. The resulting current is proportional to the concentration of the compound, allowing for quantitative analysis.

To enhance the sensitivity and selectivity of these sensors, the electrode surfaces are often modified with various nanomaterials. Materials such as carbon nanotubes, graphene, and metallic nanoparticles can be used to increase the electrode's surface area, improve its catalytic activity, and facilitate electron transfer. These modifications can lower the oxidation potential required, thereby reducing interferences from other compounds in the matrix and improving the limit of detection. While specific applications for this compound are still an emerging area of research, the principles established for other PAHs provide a strong foundation for the development of dedicated electrochemical sensors for its real-time monitoring.

Advanced Sample Preparation and Extraction Methodologies for Diverse Matrices

The accurate determination of this compound in complex environmental and biological matrices is critically dependent on the efficiency of the sample preparation and extraction steps. nih.gov Because PAHs are often present at trace levels and are tightly bound to the sample matrix, a preconcentration and cleanup step is usually required before instrumental analysis. nih.govresearchgate.net Conventional methods like Soxhlet and liquid-liquid extraction are often hampered by long extraction times and the use of large volumes of hazardous organic solvents. mdpi.comnih.gov To address these limitations, modern analytical chemistry has moved towards miniaturized, automated, and more environmentally friendly extraction techniques. nih.goveurekalert.org

Miniaturized and Automated Extraction Techniques (e.g., Solid-Phase Microextraction (SPME), Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE))

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a small-diameter fused silica (B1680970) fiber coated with a stationary phase. mdpi.com The fiber is exposed to the sample (either directly immersed or in the headspace), and analytes partition from the matrix into the fiber coating. After equilibrium is reached, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net SPME is valued for its simplicity, speed, and integration of extraction, concentration, and sample introduction into a single step. mdpi.com For high molecular-weight PAHs like chrysene and its derivatives, the choice of fiber coating (e.g., polydimethylsiloxane, PDMS) and extraction conditions (temperature, time) are critical for achieving good sensitivity. researchgate.netresearchgate.net

Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses conventional organic solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi) to extract analytes from solid and semi-solid samples. nih.govthermofisher.com The high temperature accelerates the extraction kinetics, while the high pressure keeps the solvent in its liquid state, enabling rapid and efficient extractions. thermofisher.comanaliticaweb.com.br ASE significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet. thermofisher.comrsc.org It has been successfully applied to the extraction of PAHs from a wide range of matrices, including soil, sediment, and food samples, with recoveries comparable or superior to conventional techniques. nih.govthermofisher.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the extraction solvent and sample, accelerating the partitioning of analytes from the matrix into the solvent. nih.gov The direct interaction of microwaves with polar molecules in the solvent and residual water in the sample leads to rapid heating, significantly reducing extraction times from hours to minutes. nih.govmdpi.com Key parameters that are optimized for MAE include the choice of solvent, temperature, extraction time, and microwave power. mdpi.com MAE has been effectively used for the extraction of PAHs from various environmental samples, including pine needles, bark, and atmospheric particulate matter. nih.govepa.gov

Table 2: Comparison of Modern Extraction Techniques for PAHs

Technique Principle Advantages Typical Analytes Reference
SPME Analyte partitioning onto a coated fiber Solvent-free, simple, fast Volatile and semi-volatile PAHs mdpi.comresearchgate.net
ASE Solvent extraction at elevated temperature & pressure Automated, fast, reduced solvent use PAHs in solid/semi-solid matrices nih.govthermofisher.comrsc.org
MAE Microwave heating of solvent and sample Very fast, reduced solvent use PAHs in environmental & food samples nih.govnih.govepa.gov

Dispersive Liquid-Liquid Microextraction (DLLME) and Magnetic Solid Phase Extraction (MSPE) Techniques

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a microextraction technique based on a three-component solvent system: an aqueous sample, an extraction solvent (a few microliters of a water-immiscible organic solvent), and a disperser solvent (a water-miscible organic solvent like acetone (B3395972) or acetonitrile). analis.com.myumt.edu.my When the mixture of the extraction and disperser solvents is rapidly injected into the aqueous sample, a cloudy solution of fine droplets is formed. mdpi.com This creates a very large surface area between the extraction solvent and the sample, leading to a very fast transfer of analytes from the aqueous phase to the organic droplets. mdpi.comthermofisher.com The enriched extraction solvent is then collected by centrifugation for analysis. DLLME is characterized by its speed, simplicity, low cost, and high enrichment factors. mdpi.com

Magnetic Solid Phase Extraction (MSPE): MSPE is a variation of dispersive solid-phase extraction (d-SPE) that utilizes magnetic nanoparticles (MNPs) as the sorbent material. nih.govresearchgate.net In this method, the magnetic sorbent is added directly to the sample solution and dispersed to adsorb the target analytes. researchgate.net After the extraction, the sorbent, along with the adsorbed analytes, is quickly and easily separated from the bulk solution using an external magnetic field, eliminating the need for centrifugation or filtration. researchgate.net The analytes are then desorbed from the MNPs using a small amount of an appropriate solvent. The use of magnetic sorbents simplifies and accelerates the separation process, making MSPE a highly efficient and rapid sample preparation technique for PAHs in aqueous samples. nih.govnih.gov

Table 3: Performance of DLLME and MSPE for PAH Extraction from Water Samples

Technique Key Parameters Recovery Limit of Detection (LOD) Reference
DLLME Extraction Solvent: 1-Octanol; Disperser Solvent: Acetone 92.6 - 109.6% 0.002 - 0.5 µg/L umt.edu.my
DLLME Extraction Solvent: Chlorinated Solvents; Disperser Solvent: Acetonitrile 91 - 102% Not Reported mdpi.com
MSPE Sorbent: Fe3O4@FA@CTAB NPs Not Reported 0.01 - 0.07 ng/mL researchgate.net
MSPE Sorbent: Oleic acid coated Fe3O4 81.0 - 97.6% (for BaP) 0.12 ng/mL (for BaP) nih.gov

Q & A

Q. How can researchers address conflicting evidence on the genotoxicity of this compound in eukaryotic vs. prokaryotic systems?

  • Answer : Design cross-species assays using Salmonella typhimurium (Ames test) and human lymphoblastoid cells (TK6). Control for metabolic activation (e.g., S9 fraction) and oxidative stress via ROS (reactive oxygen species) inhibitors. Statistical reconciliation involves ANOVA with post-hoc Tukey tests to identify system-specific confounding factors .

Data Presentation Guidelines

  • Tables : Include retention times, m/z ratios, and detection limits for analytical methods (Example Table 1).
  • Figures : Use color-coded dose-response curves or fragmentation pathways, adhering to journal guidelines (e.g., Med. Chem. Commun.) .
  • Uncertainty Analysis : Report confidence intervals (95%) and propagation of error in derived parameters (e.g., EC50) .

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